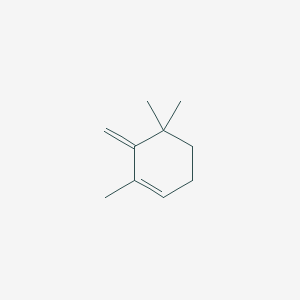

1,5,5-Trimethyl-6-methylene-cyclohexene

Description

Structure

3D Structure

Properties

CAS No. |

514-95-4 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1,5,5-trimethyl-6-methylidenecyclohexene |

InChI |

InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3 |

InChI Key |

FMXKKHBXBBAQBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C1=C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

1,5,5-Trimethyl-6-methylene-cyclohexene natural abundance

An In-depth Technical Guide on the Natural Abundance of 1,5,5-Trimethyl-6-methylene-cyclohexene (β-Pinene)

Introduction

This compound, more commonly known as β-pinene, is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1] It is a colorless liquid with a characteristic woody-green, pine-like aroma.[2] As one of the two major isomers of pinene, the other being α-pinene, β-pinene is a significant constituent of the essential oils of numerous plant species.[1][2] It is one of the most abundant volatile organic compounds (VOCs) released by forest trees.[2][3]

This guide provides a comprehensive overview of the natural abundance of β-pinene, its biosynthetic pathway in plants, and the standard experimental protocols for its extraction and quantification. The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the scientific and commercial applications of this versatile natural compound.

Natural Abundance and Distribution

β-pinene is widely distributed throughout the plant kingdom, contributing significantly to the aromatic profile of many herbs, spices, and conifers.[2][4][5] It is typically found alongside its isomer, α-pinene, though their relative abundance can vary dramatically depending on the plant species, genetics, and environmental conditions.[6][7] The compound is a major component of turpentine, which is derived from the resin of pine trees.[1][8]

Quantitative Data

The concentration of β-pinene in the essential oils of various plants has been extensively studied. The following table summarizes its abundance in several notable species.

| Plant Species | Common Name | Plant Part | β-Pinene % of Essential Oil | Reference(s) |

| Pinus species | Pine | Needles/Resin | Varies (often significant) | [7] |

| Picea abies | Norway Spruce | Needles | ~5-15% | [7] |

| Artemisia annua | Sweet Wormwood | Leaves | Forms 92% of pinene content | [3] |

| Cuminum cyminum | Cumin | Seeds | Present | [2] |

| Humulus lupulus | Hops | Flowers | Present | |

| Piper nigrum | Black Pepper | Fruit | Present | [5] |

| Cannabis sativa | Cannabis | Flowers | Varies by strain | [2] |

| Myrtus communis | Myrtle | Leaves | 0.68% | [9] |

| Ligusticum brachylobum | - | - | 18.01% | [10] |

| Alpinia officinarum | Galangal | Rhizome | Present | [10] |

Biosynthesis of β-Pinene

In plants, monoterpenes like β-pinene are synthesized in the plastids. The biosynthesis begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6][11]

The key steps are:

-

GPP Synthesis : Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[11]

-

Isomerization & Cyclization : GPP is isomerized and then cyclized by a specific enzyme, pinene synthase (PS). This reaction proceeds through a common carbocation intermediate.[6][12]

-

Product Formation : The final step involves the deprotonation of this intermediate. The loss of a methyl proton from outside the bicyclic ring structure results in the formation of β-pinene, which has an exocyclic double bond.[1][6] Alternatively, deprotonation from within the ring leads to the more thermodynamically stable α-pinene.[6]

Figure 1. Biosynthetic pathway of α- and β-pinene from IPP and DMAPP precursors.

Experimental Protocols

The analysis of β-pinene from natural sources involves two primary stages: extraction of the essential oil from the plant matrix, followed by chromatographic separation and quantification.

Extraction: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from plant materials.[13][14] The process leverages steam to vaporize the volatile compounds without thermally degrading them.[14]

Methodology:

-

Preparation : The plant material (e.g., leaves, flowers, or needles) is harvested and placed into a still or distillation flask.[15]

-

Steam Injection : Steam is introduced into the bottom of the still. As the hot steam passes through the biomass, it ruptures the plant's oil glands and liberates the volatile aromatic compounds.[13]

-

Vaporization : The heat from the steam causes the volatile essential oil components, including β-pinene, to vaporize. The steam and essential oil vapor mixture rises to the top of the still.

-

Condensation : This vapor mixture is directed into a condenser, which is cooled with circulating cold water. The cooling causes the vapor to condense back into a liquid state.[16]

-

Separation : The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator (often a Florentine flask). Because essential oils are generally immiscible with and less dense than water, the oil forms a distinct layer on top of the water.[14]

-

Collection : The upper layer of essential oil is carefully siphoned off and collected for analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying individual terpenes like β-pinene in a complex essential oil mixture.[17][18] Headspace solid-phase microextraction (HS-SPME) is an alternative sample preparation method that avoids solvents and can provide a cleaner analysis.[19]

Methodology:

-

Sample Preparation :

-

Liquid Injection : The extracted essential oil is diluted in an appropriate organic solvent (e.g., ethanol (B145695) or ethyl acetate).[18] An internal standard (e.g., n-tridecane), a compound not naturally present in the sample, is added at a known concentration for accurate quantification.[17][18]

-

HS-SPME : A small amount of the plant material is placed in a sealed vial and heated. A coated fiber is exposed to the headspace (the gas above the sample), where it adsorbs the volatile terpenes. The fiber is then directly injected into the GC.

-

-

GC Separation : The prepared sample is injected into the GC.

-

Carrier Gas : An inert gas, typically helium, carries the sample through a long, thin capillary column (e.g., HP-5MS).[20]

-

Column & Oven : The column is coated with a stationary phase. The GC oven is subjected to a precise temperature program, starting at a low temperature and gradually increasing.[10] Compounds separate based on their boiling points and affinity for the stationary phase; β-pinene will elute at a characteristic retention time under specific conditions.

-

-

MS Identification and Quantification :

-

Ionization : As compounds exit the GC column, they enter the mass spectrometer, where they are bombarded with electrons (electron ionization), causing them to fragment into characteristic patterns of charged ions.

-

Detection : The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification : The mass spectrum of an unknown peak is compared against spectral libraries (e.g., NIST, Wiley) for positive identification. Confirmation is achieved by comparing its retention time to that of a certified β-pinene standard.

-

Quantification : For quantification, a calibration curve is generated by running known concentrations of a β-pinene standard. The peak area of β-pinene in the sample is compared to this curve, and its concentration is calculated relative to the internal standard.[17]

-

Figure 2. General experimental workflow for the quantification of β-pinene.

References

- 1. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]

- 2. β-Pinene - Wikipedia [en.wikipedia.org]

- 3. Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. extractconsultants.com [extractconsultants.com]

- 5. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]

- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. foreverest.net [foreverest.net]

- 9. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]

- 13. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 14. ellementalpro.com [ellementalpro.com]

- 15. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 16. rockymountainoils.com [rockymountainoils.com]

- 17. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Beta-Pinene Biosynthesis Pathway in Pinus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-pinene (B31000) (β-pinene) is a bicyclic monoterpene that is a major constituent of the oleoresin of many Pinus species. It plays a crucial role in the chemical defense of these conifers against herbivores and pathogens. Beyond its ecological significance, β-pinene is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its biosynthesis is therefore of considerable interest for metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the β-pinene biosynthesis pathway in Pinus species, detailing the enzymatic steps, summarizing key quantitative data, and providing experimental protocols for its study.

The Biosynthetic Route to Beta-Pinene: From Core Metabolism to a Bicyclic Monoterpene

The biosynthesis of β-pinene, like all terpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for the production of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. In conifers, the MEP pathway is the primary source of precursors for monoterpene biosynthesis, including β-pinene.

The key steps in the biosynthesis of β-pinene are:

-

Precursor Synthesis (MEP Pathway): The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce both IPP and DMAPP.

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS), a type of prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). This is a critical branch point in terpenoid metabolism, committing the precursors to the monoterpene pathway.

-

Cyclization to β-Pinene: The final and defining step is the cyclization of the linear GPP molecule into the bicyclic structure of β-pinene. This complex reaction is catalyzed by a class of enzymes known as monoterpene synthases, specifically pinene synthases (PS). Different pinene synthases can produce various isomers and enantiomers of pinene, including (+)-α-pinene, (-)-α-pinene, (+)-β-pinene, and (-)-β-pinene, from the same GPP substrate. The specific pinene synthase(s) expressed in a particular Pinus species and tissue determine the characteristic blend of pinenes in its oleoresin. For instance, in loblolly pine (Pinus taeda), distinct enzymes are responsible for the synthesis of (+)-α-pinene and (-)-β-pinene.[1][2]

Quantitative Data

A summary of key quantitative data related to the enzymes and products of the β-pinene biosynthesis pathway in Pinus species is presented below. This data is essential for kinetic modeling and metabolic engineering efforts.

Table 1: Kinetic Properties of Monoterpene Synthases from Pinus Species

| Enzyme | Pinus Species | Substrate | K_m_ (µM) | Major Products | Reference |

| (-)-β-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | 3 | (-)-β-Pinene | [1][2] |

| (+)-α-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | - | (+)-α-Pinene | [3] |

| (-)-α-Pinene Synthase | Pinus taeda | Geranyl Diphosphate | - | (-)-α-Pinene | [3] |

Note: '-' indicates data not available in the cited literature.

Table 2: Relative Abundance of α- and β-Pinene in the Oleoresin of Various Pinus Species

| Pinus Species | Tissue | α-Pinene (%) | β-Pinene (%) | Reference |

| Pinus taeda | Xylem | Decreases with height | Increases with height | [4] |

| Pinus taeda (southerly seed source) | - | 71.59 | Higher concentration | [5] |

| Pinus taeda (northerly seed source) | - | 83.54 | Lower concentration | [5] |

| Pinus nigra | Needles | 23.4 | 42.6 | [6][7] |

| Pinus brutia | Needles | 14.4 | 29.5 | [8] |

| Pinus massoniana | Needles | High concentration | High concentration | [9] |

Note: The exact percentages can vary depending on genetic and environmental factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the β-pinene biosynthesis pathway.

Heterologous Expression and Purification of Pine Monoterpene Synthases

This protocol describes the expression of pine monoterpene synthase genes in a microbial host, such as Escherichia coli, for subsequent characterization.

a. Gene Cloning:

- Isolate total RNA from the desired Pinus species tissue (e.g., needles, xylem).

- Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

- Amplify the full-length coding sequence of the target monoterpene synthase gene using gene-specific primers designed based on known sequences.

- Clone the PCR product into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.

b. Heterologous Expression:

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

- Elute the recombinant protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

- Analyze the purified protein by SDS-PAGE to assess purity and size.

- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

In Vitro Enzyme Assay of Pinene Synthase

This assay is used to determine the activity and product profile of a purified pinene synthase.

a. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 10% glycerol, 1 mM DTT).

- The reaction mixture (e.g., 50 µL total volume) should contain the purified enzyme (1-5 µg), 10 µM geranyl diphosphate (GPP) as the substrate, and divalent cations (e.g., 10 mM MgCl₂ and 0.5 mM MnCl₂).

b. Reaction Incubation:

- Overlay the reaction mixture with a layer of an organic solvent (e.g., 200 µL of pentane (B18724) or hexane) to trap the volatile monoterpene products.

- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

c. Product Extraction and Analysis:

- Stop the reaction by vortexing to extract the products into the organic layer.

- Separate the organic layer and dry it over anhydrous sodium sulfate.

- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

Analysis of Monoterpenes in Pinus Tissues by GC-MS

This protocol outlines the extraction and analysis of β-pinene and other monoterpenes from plant material.

a. Sample Preparation:

- Collect fresh tissue from the desired Pinus species (e.g., needles, bark, xylem).

- Freeze the tissue in liquid nitrogen and grind it to a fine powder.

b. Extraction:

- Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., pentane, hexane, or dichloromethane) containing an internal standard (e.g., fenchone (B1672492) or isobutylbenzene) for quantification.

- Vortex or sonicate the mixture for a defined period.

- Centrifuge to pellet the plant debris.

- Carefully transfer the supernatant to a clean vial.

c. GC-MS Analysis:

- Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

- The GC oven temperature program should be optimized to separate the monoterpenes of interest. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a higher temperature (e.g., 200-250°C), and then hold for a few minutes.

- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

- Identify the individual monoterpenes by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

- Quantify the amount of each monoterpene by comparing its peak area to that of the internal standard.

Visualizations

Diagram of the Beta-Pinene Biosynthesis Pathway

Caption: The beta-pinene biosynthesis pathway in Pinus species.

Experimental Workflow for Pinene Synthase Characterization

Caption: A typical experimental workflow for characterizing a pine monoterpene synthase.

Conclusion

The biosynthesis of β-pinene in Pinus species is a well-defined pathway that is central to the chemical ecology of these important trees. This guide has provided a detailed overview of the enzymatic steps, a compilation of relevant quantitative data, and robust experimental protocols to aid researchers in this field. Further research into the regulation of this pathway and the structure-function relationships of pinene synthases will undoubtedly open new avenues for the sustainable production of this valuable monoterpene and the development of novel applications.

References

- 1. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholars.csus.edu]

- 3. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rngr.net [rngr.net]

- 6. mdpi.com [mdpi.com]

- 7. α-Pinene, a Main Component of Pinus Essential Oils, Enhances the Expression of Insulin-Sensitive Glucose Transporter Type 4 in Murine Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IDENTIFICATION AND QUANTIFICATION OF PINE NEEDLE ESSENTIAL OIL FROM DIFFERENT HABITATS AND SPECIES OF CHINA BY GC-MS AND GC METHOD | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Pinene

For Researchers, Scientists, and Drug Development Professionals

Beta-pinene (β-pinene) is a bicyclic monoterpene, an organic compound naturally abundant in the essential oils of many plants, including pine trees.[1][2] It is one of two structural isomers of pinene, the other being α-pinene.[1][2] As a renewable biomass resource, β-pinene is a critical starting material for the synthesis of other terpenes and an active area of research for its potential applications in fragrances, flavorings, and pharmaceuticals.[3][4][5] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its analysis, and insights into its chemical behavior.

Physical and Spectroscopic Properties

β-Pinene is a colorless, transparent liquid with a characteristic dry, woody, and resinous pine-like aroma.[2][6] It is insoluble in water but soluble in organic solvents like alcohol and ether.[6][7] The enantiomers, (+)-β-pinene and (-)-β-pinene, are optically active.[4][8]

Physical Properties

The key physical properties of β-pinene are summarized in the table below, providing a comparative overview of reported values.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆ | [1][2][6][9][10] |

| Molecular Weight | 136.23 g/mol | [1][6][9][11] |

| Appearance | Colorless, transparent liquid | [1][6][12] |

| Odor | Dry, woody, resinous, pine-like | [1][2][3][6] |

| Boiling Point | 165–167 °C (329–332 °F) | [1][3][4][6][9][11][13][14][15][16][17] |

| Melting Point | -61.5 °C (-78.7 °F) | [1][3][4][6][9][11][14][16][17] |

| Density | 0.859 - 0.872 g/mL at 25 °C | [1][2][3][4][8][11][14] |

| Refractive Index | 1.478 - 1.481 at 20 °C | [2][3][4][8][14][18] |

| Flash Point | 32 - 43 °C (88 - 109.4 °F) | [3][6][9][11][12][14][19][20][21] |

| Vapor Pressure | ~2.4 - 2.93 mmHg at 25 °C | [6][11][12][14] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1][2][6][7][13][22] |

| Specific Rotation [α] | (-)-β-pinene: -17° to -23° (neat) | [4][18] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of β-pinene.

| Spectroscopy Type | Key Features and Peaks |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra show characteristic fragmentation patterns with major peaks (m/z) at 93, 41, and 69.[16] |

| Infrared (IR) Spectroscopy | High-resolution IR interferometry can be used for detection. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed structural information, confirming the bicyclic structure and the exocyclic double bond. |

Chemical Properties and Reactivity

The chemical reactivity of β-pinene is dominated by its strained bicyclic ring system and the exocyclic double bond. It readily undergoes several types of reactions.

Oxidation

β-pinene is susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[1][23]

-

Atmospheric Oxidation : In the atmosphere, it reacts with photochemically produced hydroxyl (OH) radicals.[6][24]

-

Controlled Oxidation : Oxidation can yield a variety of valuable products. For example, allylic oxidation can produce trans-pinocarveol, while oxidation with agents like peracetic acid can form β-pinene oxide.[1][25][26] The initial exothermic temperature for oxidation is around 63 °C, indicating high reactivity.[15]

Isomerization

β-pinene can be isomerized to its more stable isomer, α-pinene, or other monoterpenes. This process is often acid-catalyzed. It can also be produced via the isomerization of alpha-pinene.[2]

Polymerization

β-pinene serves as a monomer in cationic polymerization to produce poly(β-pinene).[5][27] This process typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[5][28] The resulting polymer has potential applications as a bio-based plastic for optoelectronics and other high-performance materials.[29] The polymerization proceeds via isomerization of the monomer unit.[27]

Pyrolysis

On an industrial scale, β-pinene undergoes pyrolysis (thermal decomposition) to produce myrcene, a key acyclic terpene used as a precursor for the synthesis of various fragrance and flavor chemicals.[3]

Experimental Protocols

Accurate determination of β-pinene's properties requires standardized experimental methods. Below are outlines of common protocols.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify β-pinene in a complex mixture, such as an essential oil.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1%).

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or HP-5ms column). The column temperature is gradually increased according to a programmed temperature ramp (e.g., starting at 60 °C and increasing to 240 °C at a rate of 3 °C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV), causing them to fragment into characteristic ions.

-

Mass Analysis & Detection: The fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

Identification: The resulting mass spectrum is compared to a spectral library (e.g., NIST, Wiley) to identify β-pinene based on its unique fragmentation pattern and retention time.[16] Quantification is achieved by integrating the peak area and comparing it to a calibration curve of a known standard.

References

- 1. β-Pinene - Wikipedia [en.wikipedia.org]

- 2. Beta Pinene [essentialoil.in]

- 3. beta-Pinene CAS#: 127-91-3 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Room temperature cationic polymerization of β-pinene using modified AlCl3 catalyst: toward sustainable plastics from renewable biomass resources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. (+)-BETA-PINENE | 19902-08-0 [chemicalbook.com]

- 9. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]

- 10. β-Pinene [webbook.nist.gov]

- 11. β-pinene | CAS#:127-91-3 | Chemsrc [chemsrc.com]

- 12. β-PINENE | Occupational Safety and Health Administration [osha.gov]

- 13. acs.org [acs.org]

- 14. guidechem.com [guidechem.com]

- 15. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02235K [pubs.rsc.org]

- 16. (-)-beta-Pinene | C10H16 | CID 440967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: Showing metabocard for (-)-beta-Pinene (HMDB0036559) [hmdb.ca]

- 18. (1S)-(-)-beta-Pinene, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fr.cpachem.com [fr.cpachem.com]

- 21. hpc-standards.com [hpc-standards.com]

- 22. Pinene - Wikipedia [en.wikipedia.org]

- 23. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. ACP - Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR [acp.copernicus.org]

- 25. foreverest.net [foreverest.net]

- 26. research.abo.fi [research.abo.fi]

- 27. Synthesis of high molecular weight poly (β-pinene) | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. Sustainable cycloolefin polymer from pine tree oil for optoelectronics material: living cationic polymerization of β-pinene and catalytic hydrogenation of high-molecular-weight hydrogenated poly(β-pinene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1,5,5-Trimethyl-6-methylene-cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,5-Trimethyl-6-methylene-cyclohexene (CAS No. 514-95-4), a monoterpene of interest in various research and development applications. Due to the limited availability of fully compiled public data for this specific compound, this document presents a combination of reported data and predicted spectroscopic characteristics based on its structural analog, β-pinene, and established principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a trisubstituted cyclohexene (B86901) ring with an exocyclic methylene (B1212753) group and a gem-dimethyl group—and comparison with the known spectral data of the closely related isomer, β-pinene.

Disclaimer: The ¹H and ¹³C NMR data presented below are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| =CH- (vinyl) | 5.3 - 5.5 | m | - |

| =CH₂ (exocyclic) | 4.7 - 4.9 | d | - |

| -CH₂- (allylic) | ~2.2 | m | - |

| -CH₂- | ~1.8 | m | - |

| -CH- (allylic) | ~2.4 | m | - |

| -C(CH₃)₂ (gem-dimethyl) | ~1.0 | s | - |

| =C-CH₃ (vinyl methyl) | ~1.7 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (quaternary, gem-dimethyl) | 30 - 40 |

| C (quaternary, vinyl) | 140 - 150 |

| CH (vinyl) | 120 - 130 |

| CH₂ (exocyclic vinyl) | 105 - 115 |

| CH₂ (ring) | 20 - 40 |

| CH₂ (ring) | 20 - 40 |

| CH (ring, allylic) | 40 - 50 |

| C(CH₃)₂ (gem-dimethyl) | 25 - 35 |

| =C-CH₃ (vinyl methyl) | 20 - 30 |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| =C-H stretch (vinyl) | 3070 - 3090 | Medium |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C=C stretch (exocyclic) | 1640 - 1650 | Medium |

| C=C stretch (endocyclic) | 1660 - 1680 | Medium |

| CH₂ bend (scissoring) | ~1450 | Medium |

| CH₃ bend (asymmetric) | ~1465 | Medium |

| CH₃ bend (symmetric) | ~1375 | Medium |

| =CH₂ out-of-plane bend | 880 - 900 | Strong |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Notes |

| 136 | [M]⁺ | Molecular Ion |

| 121 | [M-CH₃]⁺ | Loss of a methyl group |

| 93 | [M-C₃H₇]⁺ | Loss of an isopropyl group (retro-Diels-Alder fragmentation) |

| 79 | Further fragmentation | |

| 68 | Base peak, often from retro-Diels-Alder of cyclohexene derivatives |

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are typically acquired with a 90° pulse, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 200-250 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The volatile compound is typically dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used. The injector temperature is set to 250°C. The oven temperature program typically starts at a low temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 250°C) to ensure separation of components. Helium is used as the carrier gas at a constant flow rate.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source and transfer line temperatures are maintained at approximately 230°C and 280°C, respectively. Mass spectra are recorded over a mass range of m/z 40-400.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST, Wiley) for identification and analyzed for its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Solubility of β-Pinene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of β-pinene, a bicyclic monoterpene found in the essential oils of many plants, in various organic solvents. Understanding the solubility of β-pinene is critical for its extraction, purification, formulation, and application in pharmaceutical and other industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway influenced by β-pinene.

Quantitative Solubility Data

The solubility of β-pinene varies across different organic solvents, influenced by factors such as polarity and temperature. While β-pinene is generally described as soluble in many organic solvents, precise quantitative data is essential for scientific and industrial applications.[1][2][3][4] The following tables summarize the available quantitative solubility data for β-pinene.

Table 1: Solubility of β-Pinene in Methanol at Various Temperatures

| Temperature (K) | Mole Fraction (x) of β-Pinene |

| 288.15 | 0.1909 |

| 293.22 | 0.2085 |

| 298.15 | 0.2357 |

| 304.87 | 0.2902 |

| 308.15 | 0.3254 |

| 313.28 | 0.3954 |

| 316.22 | 0.4549 |

| 318.03 | 0.5176 |

Data sourced from Tamura et al. (2008).[5][6]

Table 2: Qualitative and Limited Quantitative Solubility of β-Pinene in Various Organic Solvents

| Solvent | Solubility | Notes |

| Ethanol (95%) | Soluble (1 mL / 3 mL) | Miscible in absolute ethanol.[7][8] |

| Diethyl Ether | Miscible | [7] |

| Benzene | Soluble | [9] |

| Chloroform | Very Soluble | [9] |

| Toluene | Soluble | Data on specific mole fraction is limited.[10][11] |

| Acetone | Soluble | Quantitative data not readily available. |

| Ethyl Acetate | Soluble | Quantitative data not readily available.[12] |

| Hexane | Soluble | Quantitative data not readily available. |

It is important to note that "miscible" implies solubility in all proportions. For many common organic solvents, while β-pinene is known to be soluble, specific quantitative data, especially across a range of temperatures, is not extensively published in readily accessible literature. For such systems, experimental determination is recommended.

Experimental Protocol: Determination of β-Pinene Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[13]

1. Materials and Equipment:

-

β-Pinene (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of β-pinene to a vial containing a known volume of the organic solvent. The presence of a separate, undissolved phase of β-pinene should be visible.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to the desired constant temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the excess β-pinene from the saturated solution.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear, supernatant liquid phase using a pipette. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved micro-droplets of β-pinene.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by Gas Chromatography: Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the precise concentration of β-pinene.[6][9][11]

-

GC Conditions (Example): A typical GC analysis might involve a non-polar capillary column (e.g., DB-5 or equivalent), an appropriate temperature program, and helium as the carrier gas. The injection volume and split ratio should be optimized for the concentration range of the samples.

-

Calibration: Prepare a series of standard solutions of β-pinene of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area from the GC analysis against the concentration of the standards.

-

-

Calculation of Solubility: From the concentration of the diluted sample determined by GC, calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mole fraction, g/L, or mg/mL.

3. Workflow for Solubility Determination:

Visualization of a Relevant Signaling Pathway

β-Pinene has been investigated for various pharmacological activities, including its anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Studies on related monoterpenes suggest that they can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[12][14]

Inhibition of the NF-κB Signaling Pathway by β-Pinene:

This diagram illustrates how an inflammatory stimulus like lipopolysaccharide (LPS) typically activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. β-Pinene is hypothesized to exert its anti-inflammatory effect by inhibiting the IKK complex, a critical step in the activation of NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta Pinene Suppliers & Distributor - Pine Chemicals Asia [pinechemicalsasia.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. guidechem.com [guidechem.com]

- 8. β-Pinene - Wikipedia [en.wikipedia.org]

- 9. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,5,5-Trimethyl-6-methylene-cyclohexene (γ-Pyronene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,5-Trimethyl-6-methylene-cyclohexene, also known as γ-pyronene, is a monoterpene that has garnered interest within the scientific community for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological context, with a focus on information relevant to research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 514-95-4 | [1][2][3] |

| IUPAC Name | 1,5,5-trimethyl-6-methylidenecyclohexene | [1] |

| Synonyms | γ-Pyronene, Cyclohexene, 1,5,5-trimethyl-6-methylene- | [2] |

| Boiling Point | 48.5-49 °C at 11 Torr | [2] |

| Density | 0.843 g/cm³ at 21 °C | [2] |

| LogP | 3.30890 | [2] |

| Kovats Retention Index (semi-standard non-polar) | 1338 | [1] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for the structural elucidation and confirmation of this compound.

-

¹³C NMR Spectroscopy: Spectral data for this compound is available and can be accessed for structural verification.[4]

-

GC-MS: Gas Chromatography-Mass Spectrometry data is also available, which is particularly useful for identifying this compound in complex mixtures like essential oils.[1]

Synthesis and Isolation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a potential synthetic route has been reported with a reference yield of 67.0%.[2] This synthesis involves the use of 5,9,9-Trimethyl-1-oxaspiro[3.5]non-5-en as a precursor.[2]

A general workflow for a potential synthesis is outlined below.

Caption: A potential synthetic pathway for this compound.

Isolation from Natural Sources:

This compound is a known constituent of the essential oil of Perilla frutescens.[1] For researchers interested in isolating the compound from this natural source, the following general protocol for essential oil extraction can be adapted.

Experimental Protocol: Steam Distillation of Perilla frutescens Leaves

-

Plant Material: Fresh or dried leaves of Perilla frutescens are used as the starting material.

-

Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.

-

Procedure: a. The plant material is placed in a round-bottom flask and submerged in water. b. The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes through a condenser. c. The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. d. Due to their different densities, the essential oil and water form two distinct layers and can be separated.

-

Purification: The collected essential oil can be further purified using techniques like fractional distillation or preparative gas chromatography to isolate this compound.

-

Analysis: The composition of the essential oil and the purity of the isolated compound should be confirmed by GC-MS and NMR analysis.

Biological Activity and Potential Applications

The biological activities of this compound are not extensively studied individually. However, its presence in Perilla frutescens, a plant with a long history of use in traditional medicine, suggests potential therapeutic properties. Furthermore, as a monoterpene, it belongs to a class of compounds known for a wide range of pharmacological effects.

Research on the closely related monoterpene, gamma-terpinene (B192506), has demonstrated several biological activities that may provide insights into the potential of this compound.

Known Biological Activities of Gamma-Terpinene:

| Biological Activity | Findings | Reference |

| Antinociceptive | Gamma-terpinene has shown an antinociceptive effect in models of chemical nociception, with the involvement of the cholinergic and opioid systems. | [5] |

| Anti-inflammatory | In animal models, gamma-terpinene reduced paw edema and inhibited fluid extravasation, demonstrating anti-inflammatory properties. | [6] |

| Anticancer | Gamma-terpinene has been shown to increase Caspase-3 activity in melanoma cells, suggesting an induction of apoptosis. | [7] |

| Antibacterial, Antioxidant, and more | A review of gamma-terpinene highlighted its potential antibacterial, antiprotozoal, antioxidant, cytotoxic, antitumor, antiplatelet, and nervous system effects. | [8] |

Given the structural similarities, it is plausible that this compound may exhibit some of these activities. Further research is warranted to investigate its specific pharmacological profile.

Logical Workflow for Investigating Biological Activity:

The following diagram illustrates a logical workflow for researchers aiming to investigate the biological activities of this compound, particularly in the context of drug development.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound (γ-pyronene) is a readily identifiable natural product with established physicochemical and spectroscopic properties. While its specific biological activities are underexplored, its classification as a monoterpene and its presence in medicinally relevant plants suggest a promising area for future research. The provided information on its synthesis, isolation, and a proposed workflow for biological investigation serves as a foundational guide for scientists and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth studies are necessary to elucidate its pharmacological profile and potential mechanisms of action.

References

- 1. Cyclohexene, 1,5,5-trimethyl-6-methylene- | C10H16 | CID 578237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5,5-Trimethyl-6-methylenecyclohexene|lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Involvement of Cholinergic and Opioid System in γ-Terpinene-Mediated Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic potential and molecular mechanism of Alpha-pinene, Gamma-terpinene, and P-cymene against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]

The Atmospheric Reactivity of β-Pinene: A Technical Guide to Oxidation Pathways and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-pinene (β-pinene) is a bicyclic monoterpene emitted in significant quantities from terrestrial vegetation. As a highly reactive biogenic volatile organic compound (BVOC), its atmospheric oxidation plays a crucial role in the formation of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health. Understanding the kinetics and mechanisms of β-pinene's reactions with key atmospheric oxidants—ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃)—is paramount for accurately modeling tropospheric chemistry and assessing the environmental impact of these natural emissions. This technical guide provides an in-depth analysis of the reactivity of β-pinene with these oxidants, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the scientific community.

Core Reactivity Data

The atmospheric lifetime and fate of β-pinene are dictated by its reaction rates with O₃, OH, and NO₃. The following tables summarize the experimentally determined rate constants and major reaction products for each of these key oxidation pathways.

Table 1: Reaction Rate Constants and Atmospheric Lifetimes of β-Pinene

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| O₃ | 1.6 x 10⁻¹⁷[1] | 1.4 x 10⁻¹⁵ exp(-1297/T)[1] | ~1.7 days |

| OH | 7.89 x 10⁻¹¹[2] | 1.65 x 10⁻¹¹ exp(470/T)[2] | ~3.5 hours |

| NO₃ | 2.5 x 10⁻¹²[3] | 1.6 x 10⁻¹⁰ exp(-1248/T)[4] | ~13 minutes |

Atmospheric lifetimes are calculated assuming typical atmospheric concentrations of O₃ (7x10¹¹ molecules cm⁻³), OH (2x10⁶ molecules cm⁻³), and NO₃ (5x10⁸ molecules cm⁻³).

Table 2: Major Products and Molar Yields from β-Pinene Ozonolysis

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| Nopinone | 16 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |

| Formaldehyde (HCHO) | 65 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |

| 3-Hydroxy-nopinone | 15 ± 5 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |

| Carbon Dioxide (CO₂) | 20 ± 4 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |

| Secondary Ozonide | 16 ± 5 | 296 K, 730 Torr, in the presence of an OH scavenger | [5] |

Table 3: Major Products and Yields from the Reaction of β-Pinene with OH Radicals

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| Nopinone | ~25 | Smog chamber, low-NOx | |

| Acetone | Not specified | Theoretical studies suggest its formation | [6] |

| Formaldehyde | Not specified | A known minor product | [7] |

Note: Quantitative yields for the OH radical reaction are less well-constrained in the literature compared to ozonolysis and reaction with NO₃.

Table 4: Major Products and Yields from the Reaction of β-Pinene with NO₃ Radicals

| Product Type | Molar Yield (%) | Experimental Conditions | Reference |

| Organic Nitrates | 45 - 74 (as a fraction of organic aerosol) | Environmental chamber, varied humidity | [8][9] |

| Total Monomer Building Blocks of SOA | 62.4 | Environmental chamber | [10] |

| Major Oligomer in SOA | 16.7 | Environmental chamber | [10] |

| Secondary Organic Aerosol (SOA) Mass Yield | 27.0 - 104.1 | Wide range of organic mass loadings | [8][9] |

Reaction Mechanisms and Signaling Pathways

The oxidation of β-pinene proceeds through complex, multi-step reaction mechanisms that are highly dependent on the specific oxidant and ambient conditions. The following diagrams, generated using the DOT language, illustrate the key pathways.

Reaction with Ozone (Ozonolysis)

The reaction of β-pinene with ozone proceeds via the Criegee mechanism. Ozone initially adds across the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound (nopinone or formaldehyde).

Caption: Ozonolysis mechanism of β-pinene via the Criegee intermediate.

Reaction with the Hydroxyl Radical (OH)

The hydroxyl radical initiates the oxidation of β-pinene primarily through addition to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions.

Caption: OH-initiated oxidation pathway of β-pinene.

Reaction with the Nitrate Radical (NO₃)

During nighttime, the nitrate radical is a significant oxidant for β-pinene. The reaction proceeds through the electrophilic addition of NO₃ to the double bond, forming a nitrooxyalkyl radical. This is followed by the addition of O₂ to create a nitrooxyalkyl peroxy radical, a key precursor to organic nitrates.

Caption: NO₃-initiated oxidation pathway of β-pinene.

Experimental Protocols

The quantitative data presented in this guide are derived from studies employing sophisticated experimental setups designed to simulate atmospheric conditions. The primary methodologies are environmental chamber studies and flow tube reactors.

Environmental Chamber Experiments

Environmental chambers are large-volume reactors, often constructed from FEP Teflon film, that allow for the study of gas-phase chemical reactions under controlled conditions.

-

Chamber Preparation: Prior to each experiment, chambers are typically cleaned for over 24 hours with purified air to reduce background levels of ozone, NOx, and particles to negligible amounts.[8]

-

Reactant Introduction:

-

β-Pinene: A known quantity of liquid β-pinene is injected into a heated glass bulb and flushed into the chamber with a stream of purified air.

-

Ozone (O₃): Generated by a silent discharge ozone generator.

-

Hydroxyl Radicals (OH): Often generated by the photolysis of a precursor such as hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV lamps.

-

Nitrate Radicals (NO₃): Typically generated in situ by the reaction of NO₂ with O₃. Dinitrogen pentoxide (N₂O₅) can also be used as a source of NO₃.[8]

-

-

Experimental Conditions: Experiments are conducted under controlled temperature, relative humidity, and lighting (for photooxidation studies). "Scavenger" molecules (e.g., cyclohexane (B81311) for OH) are often added to isolate specific reaction pathways.[5]

-

Instrumentation: A suite of analytical instruments is used to monitor the concentrations of reactants and products in real-time. Common techniques include:

-

Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying β-pinene and other volatile organic compounds.[8]

-

Chemical Ionization Mass Spectrometry (CIMS): For detecting and identifying gas-phase oxidation products, including highly oxygenated molecules and organic nitrates.[8][9]

-

Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups of gas-phase products.[5]

-

Scanning Mobility Particle Sizer (SMPS): For measuring the size distribution and concentration of aerosol particles.

-

Aerosol Mass Spectrometry (AMS): For determining the chemical composition of the secondary organic aerosol.

-

Caption: Generalized workflow for an environmental chamber experiment.

Flow Tube Reactors

Flow tube reactors are another common tool for studying gas-phase kinetics. They offer shorter reaction times and can be operated over a wider range of temperatures and pressures.

-

Setup: A carrier gas (e.g., helium or synthetic air) flows through a tube, and reactants (β-pinene and the oxidant) are introduced at a specific point.

-

Reaction Time: The reaction time is controlled by the flow rate of the carrier gas and the distance between the reactant injection point and the detector.

-

Detection: Products are typically detected at the end of the flow tube using techniques such as mass spectrometry.

-

Temperature Control: The temperature of the flow tube can be precisely controlled, making this method well-suited for determining the temperature dependence of reaction rates.[2][4]

Conclusion

The atmospheric oxidation of β-pinene is a complex process with significant consequences for atmospheric composition and climate. This guide has provided a detailed overview of the reactivity of β-pinene with ozone, hydroxyl radicals, and nitrate radicals, supported by quantitative data and mechanistic diagrams. The experimental protocols outlined herein are fundamental to the ongoing research in this field. For researchers, atmospheric scientists, and professionals in related fields, a thorough understanding of these reaction pathways is essential for developing accurate atmospheric models and for assessing the broader environmental and health impacts of biogenic emissions. Further research is needed to better constrain the product yields from the OH-initiated oxidation of β-pinene and to fully elucidate the multi-generational chemistry of its oxidation products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics study of reactions of α-pinene and β-pinene with hydroxyl radical at 1-8 Torr and 240-340 K using the relative rate/discharge flow/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. ovid.com [ovid.com]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. researchgate.net [researchgate.net]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. ACP - Secondary organic aerosol formation from the β-pinene+NO3 system: effect of humidity and peroxy radical fate [acp.copernicus.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of Beta-Pinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-pinene (B31000) (β-pinene) is a bicyclic monoterpene, an organic compound found extensively in nature, particularly as a constituent of the essential oils of many plants, including pine trees.[1][2] It is an isomer of alpha-pinene, differing in the position of the exocyclic double bond.[2] As a versatile chiral building block, β-pinene and its derivatives are of significant interest in synthetic chemistry, fragrance development, and pharmaceutical research. This guide provides a comprehensive overview of the molecular structure of β-pinene, supported by quantitative data, experimental protocols, and structural visualizations.

Core Molecular Structure

Beta-pinene possesses the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.23 g/mol .[2] Its IUPAC name is (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane.[3] The structure is characterized by a bicyclo[3.1.1]heptane skeleton, which consists of a six-membered ring fused to a four-membered ring. A key feature of β-pinene is the exocyclic double bond attached to the six-membered ring, which distinguishes it from its endocyclic isomer, α-pinene. The molecule also contains two chiral centers, leading to the existence of two enantiomers: (+)-β-pinene and (-)-β-pinene.[1]

Quantitative Structural and Spectroscopic Data

The precise three-dimensional arrangement of atoms in β-pinene has been determined through various analytical techniques. The following tables summarize key quantitative data related to its molecular structure and spectroscopic properties.

Table 1: General Molecular Properties of Beta-Pinene

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆ | [2] |

| Molecular Weight | 136.23 g/mol | [2] |

| IUPAC Name | (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | [3] |

| CAS Number | 127-91-3 | [1] |

Table 2: Spectroscopic Data of Beta-Pinene

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR (CDCl₃) | δ 4.74 (s, 1H), 4.72 (s, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.08 (m, 1H), 1.98 (m, 1H), 1.86 (m, 1H), 1.25 (s, 3H), 0.83 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃) | δ 148.9, 112.0, 45.8, 40.8, 38.0, 31.6, 31.3, 26.3, 23.5, 21.0 | [4] |

| Infrared (IR) | 3070 cm⁻¹ (=C-H stretch), 2980-2870 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=C stretch), 880 cm⁻¹ (=CH₂ bend) | [5][6] |

| Mass Spectrometry (MS) | m/z 136 (M⁺), 121, 105, 93 (base peak), 79, 68 | [7] |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of β-pinene and its quantification in various matrices relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for separating and identifying volatile compounds like β-pinene in complex mixtures such as essential oils.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of beta-pinene.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[8]

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the different components of the oil based on their boiling points and polarity.[9]

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The mass spectrum of the peak corresponding to β-pinene is compared with a reference library (e.g., NIST) for positive identification. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules like β-pinene.

Experimental Workflow:

Caption: Workflow for NMR analysis of beta-pinene.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of purified β-pinene in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg in 0.6-0.7 mL of solvent.[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing and Analysis: Process the raw data by Fourier transformation, phasing, and baseline correction. The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are then analyzed to confirm the molecular structure of β-pinene.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For liquid samples like β-pinene, a simple and rapid method is to place a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory.[14][15] Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[16]

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups. For β-pinene, characteristic peaks include those for the C=C double bond and the C-H bonds of the alkene and alkane moieties.

Molecular Visualization

The bicyclic structure of β-pinene can be represented using the following diagram, illustrating the connectivity of the atoms and the key structural features.

Caption: 2D representation of the beta-pinene molecular structure.

Conclusion

The molecular structure of β-pinene is well-characterized through a combination of spectroscopic and chromatographic techniques. Its unique bicyclic framework and the presence of a reactive exocyclic double bond make it a valuable synthon in organic chemistry and a key component in various natural products. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important monoterpene.

References

- 1. beta-Pinene | 127-91-3 [chemicalbook.com]

- 2. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (-)-beta-Pinene (HMDB0036559) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. β-Pinene [webbook.nist.gov]

- 6. β-Pinene [webbook.nist.gov]

- 7. β-Pinene [webbook.nist.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.bu.edu [sites.bu.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. organomation.com [organomation.com]

- 14. japsonline.com [japsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. eng.uc.edu [eng.uc.edu]

The Enzymatic Architecture of Pinene Synthesis: A Technical Guide to the Cyclization of Geranyl Pyrophosphate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of α-pinene and β-pinene, two structurally isomeric monoterpenes of significant interest in the pharmaceutical, fragrance, and biofuel industries. Central to this pathway is the enzymatic cyclization of the acyclic precursor, geranyl pyrophosphate (GPP), a reaction catalyzed by the enzyme class known as pinene synthases (PS). This document details the underlying biochemical mechanisms, presents key quantitative data, outlines comprehensive experimental protocols for enzyme characterization and product analysis, and visualizes the core pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of pinene originates from the universal C5 building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In most plants, these precursors are generated via the methylerythritol 4-phosphate (MEP) pathway within the plastids. The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 intermediate, geranyl pyrophosphate (GPP).[1][2]

The pivotal step in pinene formation is the complex cyclization of GPP, orchestrated by a pinene synthase.[2] This reaction is a hallmark of terpene biosynthesis, involving profound carbocationic rearrangements. The process is initiated by the ionization of GPP, leading to the formation of a geranyl cation. This is followed by an isomerization to a bound linalyl pyrophosphate (LPP) intermediate.[3] The specific stereochemistry of the LPP intermediate dictates the enantiomer of the final pinene product. Subsequent cyclization events and deprotonation yield the characteristic bicyclic pinene scaffold in its α- and β-isomeric forms.[3][4]

// Define Nodes IPP [label="Isopentenyl Diphosphate (IPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Pinene_Synthase [label="Pinene Synthase (PS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Alpha_Pinene [label="α-Pinene", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Beta_Pinene [label="β-Pinene", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Invisible node for branching branch [shape=point, width=0.01, height=0.01];

// Define Edges {IPP, DMAPP} -> GPP [label=" Geranyl Diphosphate\n Synthase (GPPS)", color="#EA4335"]; GPP -> Pinene_Synthase [color="#EA4335"]; Pinene_Synthase -> branch [arrowhead=none, color="#EA4335"]; branch -> Alpha_Pinene [label=" Cyclization", color="#EA4335"]; branch -> Beta_Pinene [label=" Cyclization", color="#EA4335"]; } caption: "Overall Pinene Biosynthesis Pathway from IPP and DMAPP."

Quantitative Data and Enzyme Characteristics

The efficiency and product specificity of pinene biosynthesis are governed by the properties of the participating enzymes, particularly the pinene synthase. Kinetic parameters and product distribution vary significantly depending on the enzyme's origin.

Pinene Synthase Kinetics

The catalytic efficiency of pinene synthases is described by Michaelis-Menten kinetics. The Michaelis constant (Kₘ) reflects the enzyme's affinity for its substrate (GPP), while the turnover number (kcat) represents the maximum number of substrate molecules converted to product per second.

| Enzyme | Source Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal Cofactor | Reference |

| (+)-α-Pinene Synthase | Pinus taeda | GPP | 47 | Not Reported | Mn²⁺, K⁺ | [5] |

| (-)-Limonene Synthase | Cannabis sativa | GPP | 7.81 ± 0.68 | 0.02 | Not Reported | [6] |

| Myrcene/Pinene Synthase | Cannabis sativa | GPP | See Note | See Note | Not Reported | [6] |

| Note: Kinetic data for a range of monoterpene synthases are included for comparative purposes. The Myrcene/Pinene synthase from C. sativa was characterized, but specific Kₘ and kcat values were presented graphically in the source publication. |

Product Distribution of Various Pinene Synthases

Different pinene synthases exhibit distinct product profiles, yielding varying ratios of α-pinene, β-pinene, and other monoterpenes from the single substrate, GPP. This highlights the remarkable catalytic control exerted by the enzyme's active site.

| Enzyme | Source Organism | α-Pinene (%) | β-Pinene (%) | Other Monoterpenes (%) | Reference |

| (-)-α-Pinene Synthase | Pinus taeda | 84 | 9 | 7 (Geraniol, Myrcene, Limonene) | [3] |

| Pinene Synthase | Abies grandis | ~42 | ~58 | Minor products | [2] |

| Pinene Synthase | Picea abies | ~57 | ~27 | 16 | [2] |

| Cyclase I | Salvia officinalis | ~50 | - | ~50 (as (+)-Camphene) | [7] |

| Cyclase II | Salvia officinalis | ~33 | ~33 | ~33 (as (-)-Camphene) | [8] |

Microbial Production of Pinene

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the heterologous production of pinene. Titers vary widely based on the genetic constructs, host strain modifications, and fermentation conditions.

| Host Organism | Engineering Strategy | Pinene Titer | Reference |

| E. coli | Combinatorial expression of GPPS and PS | ~28 mg/L | [2][9] |

| E. coli | GPPS-PS protein fusion | 32 mg/L | [2][9] |

| E. coli | Tolerance engineering and modular co-culture | 166.5 mg/L | [7] |

| E. coli | CRISPR/Cas9 integration and process optimization | 436.68 mg/L | [10] |

Detailed Experimental Protocols

This section provides synthesized, step-by-step protocols for key experiments in the study of pinene biosynthesis, based on methodologies described in the cited literature.

Protocol: Heterologous Expression and Purification of Pinene Synthase

This protocol describes the expression of a His-tagged pinene synthase in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

-

Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the codon-optimized gene for the desired pinene synthase with an N- or C-terminal polyhistidine tag.

-

Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of transformed cells. Incubate overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Induction: Cool the culture to 18-22°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Incubate for 16-24 hours at the lower temperature with shaking.[11]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

IMAC Purification: Equilibrate a Ni-NTA resin column with Lysis Buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: Elute the His-tagged pinene synthase with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

-

Verification and Buffer Exchange: Analyze the collected fractions by SDS-PAGE to confirm purity and size. Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, 1 mM DTT, pH 7.5) using dialysis or a desalting column.

-

Quantification: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[11]

Protocol: Pinene Synthase In Vitro Activity Assay

This protocol outlines the procedure to determine the activity and product profile of a purified pinene synthase.

-

Reaction Mixture Preparation: In a 2 mL glass vial, prepare the assay buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT).

-

Cofactor Addition: Add the required divalent metal cofactor. Conifer pinene synthases often prefer MnCl₂ (1 mM), while others may function better with MgCl₂ (10 mM).[2][8]

-

Enzyme Addition: Add 1-5 µg of the purified pinene synthase to the reaction mixture.

-

Substrate Addition & Incubation: Initiate the reaction by adding geranyl pyrophosphate (GPP) to a final concentration of 5-100 µM. The final reaction volume is typically 500 µL.

-

Organic Overlay: Immediately overlay the aqueous reaction with 500 µL of an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile pinene products. It is advisable to include an internal standard (e.g., nonyl acetate (B1210297) or isobutyl-benzene) in the organic layer for quantification.[11]

-

Incubation: Seal the vial tightly and incubate at 30°C for a defined period (e.g., 5 minutes to 2 hours), ensuring the enzyme is in the linear range of product formation.

-